4-methyl-7-(methyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Overview
Description
4-methyl-7-(methyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyloxy group at the 7th position and a methyl group at the 4th position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(methyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired naphthyridine derivative. The reaction typically requires refluxing the mixture in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-(methyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-7-(methyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-7-(methyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxycoumarin: Similar in structure but with a hydroxy group instead of a methyloxy group.
4-methyl-7-diethylaminocoumarin: Contains a diethylamino group at the 7th position.
4-methyl-umbelliferone: A 7-hydroxy-coumarin derivative with similar biological activities.
Uniqueness
4-methyl-7-(methyloxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both a methyloxy and a methyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
7-methoxy-4-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-6-5-8(13)11-10-7(6)3-4-9(12-10)14-2/h3-4,6H,5H2,1-2H3,(H,11,12,13) |
InChI Key |
VCCXCLPHBWYPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=C1C=CC(=N2)OC |
Origin of Product |
United States |
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